molecular formula C30H41N5O2S B602151 Almotriptan Dimer Impurity CAS No. 1330166-13-6

Almotriptan Dimer Impurity

Cat. No.: B602151
CAS No.: 1330166-13-6
M. Wt: 535.76
InChI Key:
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Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Almotriptan Dimer Impurity . Use of personal protective equipment and adequate ventilation is recommended .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Almotriptan Dimer Impurity involves the synthesis of almotriptan malate, during which various impurities, including the dimer impurity, can form. The synthetic route typically involves the reaction of 1H-Indole-3-ethanamine with other reagents under specific conditions . The exact synthetic route and reaction conditions for the dimer impurity are not explicitly detailed in the available literature.

Industrial Production Methods: Industrial production of almotriptan malate and its impurities, including the dimer impurity, involves stringent quality control measures to ensure the final product meets established standards. Techniques such as capillary zone electrophoresis are employed to detect and measure these impurities . This method offers excellent resolution and reproducibility, making it suitable for quality control in pharmaceutical production .

Chemical Reactions Analysis

Types of Reactions: Almotriptan Dimer Impurity can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and reactivity of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include phosphoric acid, triethanolamine, sodium hydroxide, and methanol . The conditions for these reactions vary depending on the desired outcome, such as temperature control and the use of specific solvents.

Major Products Formed: The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in various substituted products.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Almotriptan Dimer Impurity include other almotriptan-related impurities such as almotriptan-related impurities B, C, and D . These compounds share structural similarities and are often studied together in the context of pharmaceutical research and quality control.

Uniqueness: this compound is unique due to its specific formation during the synthesis of almotriptan malate. Its presence and concentration need to be carefully monitored to ensure the safety and efficacy of the final pharmaceutical product . The dimer impurity’s unique structural characteristics may also influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[5-[[3-[2-(dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-2-yl]methyl]-1H-indol-3-yl]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N5O2S/c1-33(2)15-11-24-20-31-28-9-7-22(17-26(24)28)19-30-25(12-16-34(3)4)27-18-23(8-10-29(27)32-30)21-38(36,37)35-13-5-6-14-35/h7-10,17-18,20,31-32H,5-6,11-16,19,21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRAYCJVAGIHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3=C(C4=C(N3)C=CC(=C4)CS(=O)(=O)N5CCCC5)CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746976
Record name 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330166-13-6
Record name Almotriptan dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330166136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{2-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALMOTRIPTAN DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9US7T5ZRK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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